molecular formula C8H10ClNO3S B14503760 Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- CAS No. 62919-00-0

Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy-

Cat. No.: B14503760
CAS No.: 62919-00-0
M. Wt: 235.69 g/mol
InChI Key: SGTSDEOGCJFTRE-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound with the molecular formula C8H10ClNO2S It is a white to yellow solid that is used primarily in research and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- typically involves the reaction of ethanesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest, inhibition of protein synthesis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonamide, N-(4-chlorophenyl)-N-hydroxy- is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

62919-00-0

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxyethanesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-2-14(12,13)10(11)8-5-3-7(9)4-6-8/h3-6,11H,2H2,1H3

InChI Key

SGTSDEOGCJFTRE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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